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Compound of Interest

Compound Name: MC1568

Cat. No.: B1139465

MC1568 is a synthetic small molecule that has garnered significant interest within the scientific
community for its role as a selective inhibitor of class lla histone deacetylases (HDACS). This
document provides a comprehensive overview of its chemical and physical properties,
molecular structure, mechanism of action, and key experimental findings. The information is

intended for researchers, scientists, and professionals involved in drug discovery and
development.

Chemical and Physical Properties

MC1568 is a derivative of (aryloxopropenyl)pyrrolyl hydroxyamide.[1] Its key chemical and
physical properties are summarized in the table below.
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Chemical Name

(2E)-3-[5-[(1E)-3-(3-
fluorophenyl)-3-oxo-1-propen-
1-yl]-1-methyl-1H-pyrrol-2-yl]-
N-hydroxy-2-propenamide

[2131(4]

CAS Number 852475-26-4 [1]12]
Molecular Formula C17H15FN20s3 [11[2]
Molecular Weight 314.31 g/mol [1112]
Purity >96% (HPLC) [3]
Soluble in DMSO (to 100 mM),
Solubility DMF (0.5 mg/ml); Insoluble in [1112]
water and ethanol.
Store solid at +4°C or -20°C.
Stock solutions in DMSO can
Storage [5][6]
be stored at -20°C for up to
one month.
CN1C=C(/C=C/C(C2=CC(F)=
SMILES CC=C2)=0)C=C1/C=C/C(NO) [3][4]
=0
DIFLSIMFDTCQ-
InChl Key QQ Q [2][6]

FIFLTTCUSA-N

Molecular Structure and Reassighment

The molecular structure of MC1568 features a hydroxamate group, which is crucial for its

HDAC inhibitory activity, linked to a disubstituted pyrrole ring. Initially, the structure was

reported as a 2,4-disubstituted pyrrole. However, subsequent research involving an improved

synthesis and detailed NMR analysis led to a structural reassignment, confirming that the

active isomer is, in fact, a 2,5-disubstituted pyrrole.[7][8][9] This highlights the importance of

rigorous structural verification in drug development.
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Caption: Reassigned chemical structure of MC1568.

Mechanism of Action and Biological Activity

MC1568 is recognized as a selective inhibitor of class lla HDACs, which include HDACA4,
HDACS5, HDAC7, and HDAC9.[2][10] It displays over 170-fold selectivity for class lla HDACs
compared to class | HDACs (HDACL1, 2, 3).[2] Its inhibitory activity is tissue-selective; for
instance, in skeletal muscle and the heart, it inhibits HDAC4 and HDAC5 without affecting
HDAC3 activity.[5]

However, it is important to note that some studies have reported conflicting findings. One study
found that commercially available MC1568 failed to inhibit the catalytic activity of recombinant
class lla HDAC:s in vitro, suggesting its biological effects might stem from off-target activities.
[11]

The primary mechanism through which MC1568 exerts its effects is by modulating the activity
of transcription factors, particularly the Myocyte Enhancer Factor-2 (MEF2) family. In the
context of myogenesis (muscle cell formation), MC1568 arrests this process by stabilizing the
repressive MEF2D-HDAC4-HDAC3 complex, decreasing MEF2D expression, and
paradoxically inhibiting its acetylation.[5][12][13]
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MC1568 Mechanism in Myogenesis
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Caption: MC1568's inhibitory action on myogenesis.
Beyond myogenesis, MC1568 has been shown to:

« Interfere with nuclear receptor signaling: It attenuates PPARy-induced adipogenesis (fat cell
formation) and blocks RAR-mediated endodermal differentiation.[1][12]

e Suppress IL-8 Expression: In human melanoma cells, MC1568 inhibits the expression of the
pro-inflammatory cytokine IL-8 by suppressing c-Jun binding to the IL-8 promoter.[12]

e Ameliorate Podocyte Injury: In models of kidney disease, MC1568 has been shown to
protect podocytes (specialized cells in the kidney) by inhibiting Adriamycin-induced B-catenin
activation.[14][15]
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Quantitative Data

The inhibitory potency of MC1568 has been quantified in various assays.

Target ICso0 Value Notes References

Maize Class Il HDAC 22 uM - [1][5]

34-fold more selective
Maize HD1-A 100 nM for HD1-A than HD1- [1]
B.

Exhibits high
>170-fold less potent selectivity for Class lla  [2][16]

Human Class |

HDACs
over Class I.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below
are summaries of key experimental protocols involving MC1568.

1. In Vitro HDAC Enzyme Inhibition Assay (Maize)
o Objective: To determine the I1Cso value of MC1568 against maize HDAC enzymes.
e Methodology:

o A sample of maize enzyme is incubated at 30°C for 30 minutes with [3H]acetate-prelabeled
chicken reticulocyte histones as a substrate.

o MC1568 is added at varying concentrations.
o The reaction is stopped by the addition of HCl/acetate.
o Ethyl acetate is used to extract the liberated tritiated acetic acid.

o The amount of radioactivity is quantified by scintillation counting to determine the extent of
enzyme inhibition.[1]
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Caption: Workflow for an in vitro HDAC inhibition assay.

2. In Vivo Adriamycin (ADR)-Induced Nephropathy Model

¢ Objective: To evaluate the therapeutic potential of MC1568 in a mouse model of kidney
disease.

e Methodology:

o Eight-week-old male C57BL/6N mice are injected with Adriamycin (ADR) (20 mg/kg) via
the tail vein to induce podocyte injury and nephrotic syndrome.

o One week after ADR injection, daily intraperitoneal injections of MC1568 (20 mg/kg) are
initiated and continued for three weeks.

o At the end of the four-week period (1 week ADR + 3 weeks MC1568), mice are sacrificed.

o Kidney tissue and urine are collected for analysis, including histology (PAS staining),
immunohistochemistry (for 3-catenin, HDACSs), and measurement of urinary albumin-to-
creatinine ratio to assess proteinuria.[14]

3. Cell Culture-Based Myogenesis Assay

o Objective: To assess the effect of MC1568 on muscle cell differentiation.

o Methodology:

o C2C12 myoblasts are cultured in growth medium.
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o To induce differentiation, the growth medium is replaced with a differentiation medium
(DM).

o MC1568 (typically 1-10 uM) is added to the DM.
o Cells are incubated for several days to allow for the formation of myotubes.

o The extent of myogenesis is assessed by Western blot analysis for muscle-specific
proteins like myogenin and a-myosin heavy chain (aMHC).[13][17]

o Immunoprecipitation assays can be performed to analyze the composition of MEF2D-
containing protein complexes.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to MC1568: Chemical
Properties, Structure, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available
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mc1568]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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